2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile

Description

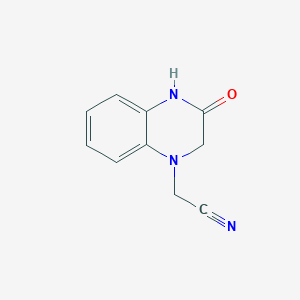

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetonitrile |

InChI |

InChI=1S/C10H9N3O/c11-5-6-13-7-10(14)12-8-3-1-2-4-9(8)13/h1-4H,6-7H2,(H,12,14) |

InChI Key |

FWOUTPPBCVXJOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and may be carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different biological and chemical properties .

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds related to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile exhibit various biological activities, making them valuable in drug discovery and development. Notable applications include:

- Antimicrobial Activity : Studies indicate that similar quinoxaline derivatives possess antimicrobial properties, which could be explored further for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly against specific cancer cell lines. The mechanism of action may involve apoptosis induction or cell cycle arrest.

- Neurological Applications : Due to its ability to cross the blood-brain barrier, this compound may have implications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that compounds with structural similarities to this compound induced apoptosis in a dose-dependent manner. Further studies are needed to elucidate the underlying mechanisms and optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of nitrogen-containing heterocycles, which includes quinoxalines, quinolines, and cinnolines. Key structural analogues and their comparative features are outlined below:

Key Comparative Insights

- Substituent Effects : The acetonitrile group in the target compound introduces a strong electron-withdrawing effect, enhancing reactivity compared to methoxy or allyl substituents in analogues like 3f and 3g . This may improve interactions with biological targets, such as enzymes in pests or pathogens .

- Core Heterocycle: Quinoxalines (two adjacent nitrogens) exhibit distinct electronic properties compared to quinolines (one nitrogen). For example, the quinoline derivative 52 demonstrates antiviral activity due to its carboxamide substituent, whereas the quinoxaline derivatives in prioritize pesticidal applications due to their electrophilic nitrile group.

- Biological Activity: While 3f and 3g show herbicidal and fungicidal efficacy, the target compound’s activity remains underexplored.

Physicochemical Properties

- Solubility : The acetonitrile group likely reduces aqueous solubility compared to carboxamide-containing analogues (e.g., 52 ), which may limit bioavailability in pharmaceutical contexts.

Biological Activity

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetonitrile is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. The compound features a quinoxaline moiety that contributes to its biological activity. The presence of the carbonyl group and acetonitrile substituent enhances its reactivity and interaction with biological targets.

Synthesis

Recent studies have highlighted various synthetic approaches to obtain quinoxaline derivatives, including this compound. These methods often involve multi-step reactions that utilize readily available starting materials. For instance, the synthesis can involve the reaction of substituted anilines with α-amino acids followed by cyclization processes .

Antiviral Properties

Research indicates that compounds derived from 3,4-dihydroquinoxaline-2-one exhibit significant antiviral activity. For example, the compound GW420867X, a derivative of this class, showed potent activity against HIV-1 in clinical trials, suggesting that similar compounds may also possess antiviral properties .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has been documented in several studies. For instance, some compounds have been identified as antagonists of the estrogen receptor (ER), demonstrating anti-inflammatory effects with IC values in the nanomolar range .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinoxaline derivatives. The following table summarizes key findings related to the biological activities of selected compounds:

| Compound Name | Mechanism of Action | Target | Reported Activity (IC) |

|---|---|---|---|

| GW420867X | NNRTI | HIV-1 | 179 µM |

| 3-cyclopropylethynyl derivative | NNRTI | HIV-1 | 118 µM |

| Quinoxaline derivative (Entry 3) | Estrogen receptor antagonist | ER | 118 nM |

| Bradykinin B1 receptor antagonist | Anti-inflammatory | B1 receptor | 0.12 nM |

These findings underscore the potential of this compound and its derivatives as promising candidates for further development in cancer therapy and anti-inflammatory treatments.

Case Studies

In a notable study focusing on the anticancer effects of quinoxaline derivatives, several compounds were tested against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The results indicated that some derivatives exhibited excellent activity with IC values as low as 0.071 µM against SMMC-7721 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of novel quinoxaline analogs?

- Methodological Answer : Systematic substitution at the 3-oxo position (e.g., Cl, F, or CF₃) modulates electronic effects. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with activity. In vitro screening of analog libraries identifies lead compounds with improved selectivity (e.g., reduced off-target binding to NMDA receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.